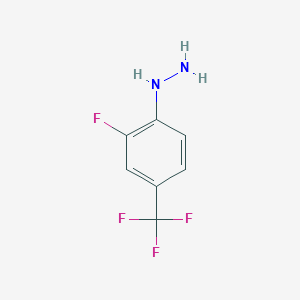

2-Fluoro-4-(trifluoromethyl)phenylhydrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-4-(trifluoromethyl)phenylhydrazine, commonly known as FTFPH, is a chemical compound used in a variety of scientific research applications. FTFPH is an organic compound with a molecular weight of 222.15 g/mol, and is composed of two nitrogen atoms, four fluorine atoms, one carbon atom, and one hydrogen atom. FTFPH is a colorless, volatile liquid with a pungent odor and a melting point of -7.9°C. It is insoluble in water and is highly flammable.

安全和危害

作用机制

Target of Action

Phenylhydrazine derivatives have been known to interact with various biological targets, influencing different biochemical pathways .

Mode of Action

2-Fluoro-4-(trifluoromethyl)phenylhydrazine is a phenylhydrazine-based reductant . It contains fluorine atoms and participates in one-step reduction and functionalization of graphene oxide . It may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .

Biochemical Pathways

It’s known that phenylhydrazine derivatives can influence various biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, it’s important to avoid dust formation and contact with skin and eyes when handling this compound . Personal protective equipment should be used, and adequate ventilation should be ensured .

生化分析

Biochemical Properties

2-Fluoro-4-(trifluoromethyl)phenylhydrazine plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with phenylhydrazine-based reductants, where this compound acts as a reductant containing fluorine atoms. This interaction is crucial in the one-step reduction and functionalization of graphene oxide . Additionally, the compound’s fluorine atoms contribute to its reactivity and stability, making it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to participate in the reduction and functionalization of graphene oxide, which can impact cellular processes such as oxidative stress response and metabolic activity . The presence of fluorine atoms in the compound enhances its ability to modulate cellular functions, making it a potent agent in biochemical studies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atoms play a crucial role in these interactions, enhancing its binding affinity and specificity. For example, this compound has been shown to participate in the synthesis of 2-iodo-9-trifluoromethyl-paullone, a compound with significant biological activity . This interaction highlights the compound’s ability to modulate enzyme activity and influence biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under specific storage conditions, such as temperatures between 2-8°C . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that the compound can maintain its activity over extended periods, but its degradation products and potential long-term impacts on cellular processes need to be thoroughly examined.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and influence metabolic pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as respiratory system irritation . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s fluorine atoms contribute to its reactivity, allowing it to participate in reduction and functionalization reactions. For instance, it has been used in the synthesis of 2-iodo-9-trifluoromethyl-paullone, highlighting its role in modulating metabolic pathways

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For example, its interaction with phenylhydrazine-based reductants suggests its localization in regions involved in oxidative stress response and metabolic activity

属性

IUPAC Name |

[2-fluoro-4-(trifluoromethyl)phenyl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-5-3-4(7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSRTHHRMRUDKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379229 |

Source

|

| Record name | 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912761-86-5 |

Source

|

| Record name | 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

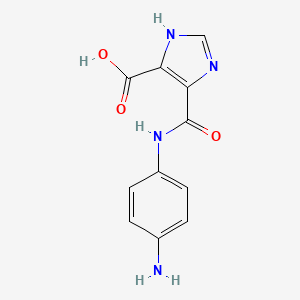

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

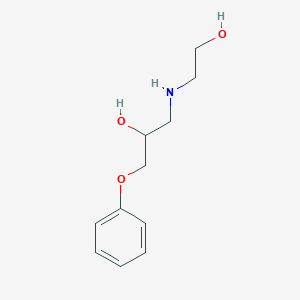

![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)

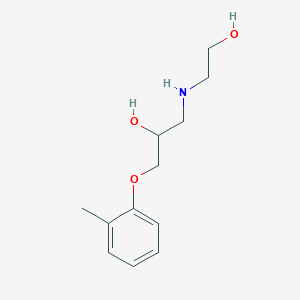

![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)